3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group, a phenylthiazole moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amide Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions or receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl and phenylthiazole moieties could facilitate binding to hydrophobic pockets, while the amide bond may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(4-chlorophenyl)propanamide
- 3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide
- 3-(4-methoxyphenyl)-N-(4-nitrophenyl)propanamide
Uniqueness
3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds that may lack the thiazole moiety, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-10-7-14(8-11-16)9-12-18(22)21-19-20-17(13-24-19)15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAWDLNAQVAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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